Methyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chloronitrobenzamido group and a morpholinyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Amidation: The formation of an amide bond between the chloronitrobenzene and a benzoic acid derivative.
Morpholine Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and purifying the starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalysts to maximize efficiency.
Purification: Using techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidine ring instead of a morpholine ring.
METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
METHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholinyl group, which may impart different chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C19H18ClN3O6 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
methyl 5-[(2-chloro-4-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H18ClN3O6/c1-28-19(25)15-10-12(2-5-17(15)22-6-8-29-9-7-22)21-18(24)14-4-3-13(23(26)27)11-16(14)20/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
InChI Key |
UQEZZTDBCPAWSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Origin of Product |
United States |
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